molecular formula C8H9N5O2 B13532575 Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13532575
M. Wt: 207.19 g/mol
InChI Key: ZSSQFFZJIPCCKK-UHFFFAOYSA-N
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Description

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the triazolo-pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazolo-pyrimidines .

Scientific Research Applications

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific molecular pathways makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H9N5O2/c1-4-5(7(14)15-2)6(9)13-8(12-4)10-3-11-13/h3H,9H2,1-2H3

InChI Key

ZSSQFFZJIPCCKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1C(=O)OC)N

Origin of Product

United States

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